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molecular formula C12H14ClN3 B8447356 5-chloro-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-4-amine

5-chloro-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No. B8447356
M. Wt: 235.71 g/mol
InChI Key: PDGRKLDVDPKRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921376B2

Procedure details

To 4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (D) was added cyclopentylamine (0.5 mL) in a sealed tube. The mixture was heated to 110° C. for 24-48 h. The mixture was concentrated. Preparative HPLC provided 5-chloro-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-4-amine (127)(7.4 mg) as the TFA salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([Cl:8])=[CH:6][N:5]=[C:4]2[NH:9][CH:10]=[CH:11][C:3]=12.[CH:12]1([NH2:17])[CH2:16][CH2:15][CH2:14][CH2:13]1>>[Cl:8][C:7]1[CH:6]=[N:5][C:4]2[NH:9][CH:10]=[CH:11][C:3]=2[C:2]=1[NH:17][CH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C(=NC=C1Cl)NC=C2
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1(CCCC1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C2=C(N=C1)NC=C2)NC2CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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